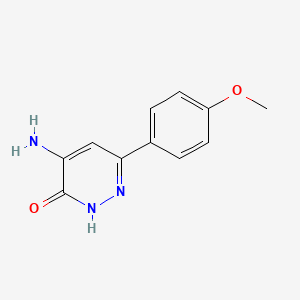

4-amino-6-(4-methoxyphenyl)pyridazin-3(2{H})-one

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry Scaffolds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of pharmaceuticals. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are integral to the discovery and design of new therapeutic agents. semanticscholar.orgresearchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocycle. nih.govnih.gov

The prevalence of nitrogen heterocycles in drug development can be attributed to their remarkable structural diversity and their ability to engage in a wide range of intermolecular interactions. semanticscholar.orgnih.gov The presence of nitrogen atoms within the cyclic framework imparts unique physicochemical properties, such as modulated solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its toxicological profile. raco.cat

Nitrogen heterocycles are key components of many biologically active molecules, including vitamins, hormones, and alkaloids. nih.gov In medicinal chemistry, they serve as "privileged structures," meaning they are molecular frameworks capable of binding to multiple biological targets with high affinity. mdpi.com This versatility makes them attractive scaffolds for the development of drugs targeting a wide array of diseases, including cancer, infections, and cardiovascular disorders. raco.catcore.ac.uk The ability of the nitrogen atoms to form hydrogen bonds and participate in other non-covalent interactions is crucial for the binding of these molecules to their biological targets, such as enzymes and receptors. mdpi.com

Historical and Evolving Role of Pyridazin-3(2H)-one Derivatives as Privileged Structures

Among the diverse families of nitrogen heterocycles, pyridazin-3(2H)-one derivatives have emerged as a particularly important class of compounds in medicinal chemistry. core.ac.uknih.gov The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is considered a "magic moiety" or "wonder nucleus" due to the broad spectrum of biological activities exhibited by its derivatives. nih.govrsc.org

Historically, the synthesis and investigation of pyridazinone derivatives have gained significant momentum in recent decades, revealing their potential in various therapeutic areas. nih.gov These compounds have been shown to possess a wide range of pharmacological properties, including:

Cardiovascular effects: Many pyridazinone derivatives exhibit cardiotonic, antihypertensive, and vasodilator activities. nih.gov

Anti-inflammatory and Analgesic properties: A significant number of pyridazinone compounds have demonstrated potent anti-inflammatory and analgesic effects. core.ac.ukresearchgate.net

Anticancer activity: The pyridazinone scaffold is a key structural feature in many compounds with anti-cancer properties. raco.catresearchgate.net

Antimicrobial effects: Various derivatives have shown activity against bacteria and fungi. core.ac.uk

Central Nervous System activity: Some pyridazinones have been investigated for their anticonvulsant and antidepressant activities. core.ac.uk

The versatility of the pyridazinone ring allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity. nih.gov This adaptability has solidified the status of pyridazin-3(2H)-one derivatives as privileged structures in drug discovery, continually providing a foundation for the development of novel therapeutic agents. mdpi.com

Contextualization of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one within Pyridazinone Chemistry Research

Within the broad and dynamic field of pyridazinone chemistry, specific derivatives are often investigated for their potential to interact with particular biological targets. One such compound that has garnered recent attention is 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one . This molecule has been identified as a valid core scaffold for the development of inhibitors of Fatty Acid-Binding Protein 4 (FABP4). core.ac.uk

FABP4 is a protein implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention. mdpi.comsemanticscholar.orgnih.gov Researchers have utilized a "scaffold hopping" approach, a computational drug design strategy, to identify the 4-amino-pyridazin-3(2H)-one core as a promising starting point for developing novel FABP4 inhibitors. nih.gov

Subsequent research has focused on the synthesis and optimization of derivatives of this core structure. For instance, the synthesis of various 4-amino and 4-ureido pyridazinone-based compounds has been reported, with biological evaluations confirming their inhibitory activity against FABP4. nih.govnih.gov The 6-(4-methoxyphenyl) substituent is a key feature of this particular series of compounds, contributing to their binding affinity for the target protein.

The exploration of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one and its analogs exemplifies the ongoing evolution of pyridazinone chemistry. By focusing on a specific biological target and employing modern drug design techniques, researchers are able to leverage the privileged nature of the pyridazinone scaffold to develop new potential therapeutic agents. core.ac.uk

Interactive Data Table: Biological Activities of Pyridazinone Derivatives

| Biological Activity | Reference |

| Anticancer | raco.catresearchgate.net |

| Anti-inflammatory | core.ac.ukresearchgate.net |

| Analgesic | core.ac.ukresearchgate.net |

| Cardiotonic | nih.gov |

| Antihypertensive | nih.gov |

| Vasodilator | nih.gov |

| Antimicrobial | core.ac.uk |

| Anticonvulsant | core.ac.uk |

Interactive Data Table: Key Research Findings on 4-amino-pyridazin-3(2H)-one Derivatives

| Research Finding | Key Compound(s) | Target | Reference |

| Identification as a valid core scaffold for FABP4 inhibitors | 4-amino-pyridazin-3(2H)-one | FABP4 | core.ac.uk |

| Synthesis and biological evaluation of 4-amino and 4-ureido pyridazinone derivatives | Various derivatives | FABP4 | nih.govnih.gov |

| Optimization of the 4-amino-pyridazin-3(2H)-one scaffold for increased potency | Analogs of the parent compound | FABP4 | core.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-(4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILMMHOBAJASSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Amino 6 4 Methoxyphenyl Pyridazin 3 2h One and Its Analogues

Strategies for Pyridazin-3(2H)-one Core Construction

The formation of the pyridazin-3(2H)-one ring is the foundational step in the synthesis of the target compound and its analogues. This is typically achieved through cyclization reactions involving carefully selected precursors that dictate the initial substitution pattern of the heterocyclic ring.

Cyclization Reactions for Pyridazinone Ring Formation

The most prevalent method for constructing the pyridazin-3(2H)-one core involves the condensation and subsequent cyclization of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. A classic and widely employed approach is the reaction of a γ-keto acid with hydrazine hydrate (B1144303). scispace.comraco.cat This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring. Subsequent dehydrogenation can then lead to the aromatic pyridazinone system. scispace.com

Another strategy involves a [4+2] cycloaddition-elimination reaction between α-halogeno hydrazones and enaminones, which offers a catalyst-free and mild pathway to highly substituted pyridazine (B1198779) derivatives. rsc.org Furthermore, the reaction of active methylene (B1212753) compounds, such as malonates and cyanoacetic esters, with dichlorodiazadienes provides an efficient route to functionalized pyridazin-3(2H)-ones. researchgate.net More novel approaches include domino hydrohydrazination and condensation reactions. scispace.com The initial synthesis of the pyridazin-3(2H)-one unit was reported via the cyclization of the phenylhydrazone of levulinic acid, followed by oxidation. researchgate.net

The following table summarizes various cyclization strategies for the formation of the pyridazinone core.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Core | Reference(s) |

| γ-Keto acid | Hydrazine hydrate | Condensation/Cyclization | Dihydropyridazinone | scispace.comraco.cat |

| α-Halogeno hydrazone | Enaminone | [4+2] Cycloaddition-Elimination | Pyridazine | rsc.org |

| Dichlorodiazadiene | Active methylene compound | Nucleophilic substitution/Cyclization | Pyridazin-3(2H)-one | researchgate.net |

| Phenylhydrazone of levulinic acid | Oxidizing agent (e.g., PCl5) | Cyclization/Oxidation | Pyridazin-3(2H)-one | researchgate.net |

| Isoxazole-pyridazinone | Reducing/Ring-opening agents | Ring transformation | Pyridazinone | nih.govsemanticscholar.org |

Precursor Selection in Pyridazinone Synthesis

The choice of precursors is critical as it directly influences the substitution pattern on the final pyridazinone ring. To synthesize 6-substituted pyridazinones, such as the 6-(4-methoxyphenyl) moiety, a common precursor is a γ-keto acid bearing the desired aryl group. For instance, the Friedel-Crafts acylation of an appropriate aromatic compound (like o-cresyl methyl ether) with succinic anhydride (B1165640) yields a 4-aryl-4-oxobutanoic acid, which upon cyclization with hydrazine hydrate, directly installs the aryl group at the 6-position of the pyridazinone ring. scispace.comraco.cat

Alternatively, a three-component reaction involving an arylglyoxal, malononitrile (B47326), and hydrazine hydrate can be employed to produce highly functionalized pyridazines in a single step. scielo.org.za In this case, the arylglyoxal serves as the precursor for the substituent at either the 3- or 6-position, depending on the reaction mechanism. For the synthesis of 4,5-dihydropyridazin-3(2H)-ones, the reaction of N-aryl substituted maleimides with azines has been demonstrated as a viable route. scispace.com The reaction of 4-pentynoic acid with phenylhydrazine (B124118) in the presence of a catalyst like ZnCl2 also yields the pyridazinone core. scispace.com

Regioselective Introduction and Functionalization of Substituents on the Pyridazinone Core

Following the construction of the pyridazinone scaffold, the regioselective installation and modification of substituents are crucial for developing analogues of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Methods for 4-Amino Group Installation

The introduction of an amino group at the 4-position of the pyridazinone ring can be achieved through several methods. A direct approach involves the reaction of a suitable pyridazinone precursor with hydrazine hydrate at elevated temperatures. nih.govsemanticscholar.orgchemicalbook.com This method can lead to the direct amination of the ring.

Another synthetic route involves the use of an isoxazole-fused pyridazinone intermediate. Reductive cleavage of the isoxazole (B147169) ring, for instance using ammonium (B1175870) formate (B1220265) and a palladium catalyst, can unmask a 4-amino-5-acetyl derivative, which can be further modified. core.ac.uk The displacement of a nitro group at the 4-position with various amines can also be utilized to introduce the desired amino functionality. core.ac.uk

Approaches for 6-(4-Methoxyphenyl) Moiety Integration

As mentioned in the precursor selection, one of the most direct methods to introduce the 6-(4-methoxyphenyl) group is by starting with a precursor that already contains this moiety, such as 4-(4-methoxyphenyl)-4-oxobutanoic acid. scispace.comraco.cat

For pre-formed pyridazinone rings that have a suitable leaving group (e.g., a halogen) at the 6-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective. scispace.com This reaction involves coupling the halopyridazinone with an appropriate boronic acid, in this case, 4-methoxyphenylboronic acid, in the presence of a palladium catalyst and a base to form the C-C bond. rsc.org

Derivatization at the Pyridazinone Nitrogen Atom (N2)

The nitrogen atom at the N2 position of the pyridazinone ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents to modulate the compound's properties. Standard N-alkylation reactions are frequently employed, using alkyl halides such as methyl iodide or ethyl bromide in the presence of a base like potassium carbonate in an anhydrous solvent. nih.govsemanticscholar.orguel.ac.uk The N-alkylation can also be achieved using reagents like ethyl chloroacetate. nih.gov

More complex side chains can be introduced through multi-step sequences. For example, the N2 atom can be functionalized with an ethyl acetate (B1210297) group, which can then be converted to an acid hydrazide. This hydrazide can be further reacted with various aldehydes to generate a series of N-acylhydrazone derivatives. nih.gov Additionally, the N2 position can be substituted with aryl groups through reactions with arylhydrazines during the initial ring formation. mdpi.com Mannich reactions have also been utilized to introduce aminomethyl groups at the N2 position. grafiati.com

The following table provides examples of derivatization at the N2 position.

| Reagent | Reaction Type | Introduced Group | Reference(s) |

| Methyl iodide / K2CO3 | N-Alkylation | Methyl | nih.govsemanticscholar.org |

| Ethyl bromoacetate (B1195939) / K2CO3 | N-Alkylation | Ethoxycarbonylmethyl | nih.gov |

| Phenylhydrazine | Cyclization/N-Arylation | Phenyl | mdpi.com |

| Formaldehyde / Secondary Amine | Mannich Reaction | Dialkylaminomethyl | raco.cat |

| Ethyl chloroacetate | N-Alkylation | Ethoxycarbonylmethyl | nih.gov |

| Substituted Aldehydes (from N2-hydrazide) | Condensation | Substituted benzalhydrazone | nih.gov |

Advanced Synthetic Techniques in Pyridazinone Chemistry

Modern synthetic methodologies have significantly enhanced the efficiency and versatility of preparing and functionalizing the 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold and its analogues. These advanced techniques offer advantages in terms of reaction times, yields, and the ability to introduce a wide range of functional groups, thereby facilitating the exploration of their chemical space.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in pyridazinone chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. The application of microwave irradiation can efficiently drive reactions to completion, often in a matter of minutes compared to hours required for traditional heating.

In the synthesis of pyridazinone derivatives, microwave energy has been successfully employed for various reaction types, including cyclization, cross-coupling, and amination reactions. For instance, the synthesis of 3-amino-6-arylpyridazines, key precursors for more complex derivatives, has been optimized under microwave conditions. The Suzuki cross-coupling of 3-amino-6-chloropyridazine (B20888) with various arylboronic acids, for example, demonstrates excellent reactivity and yields under microwave irradiation. This method is tolerant of a wide range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents.

Furthermore, the selective N(2)-alkylation of 3-amino-6-arylpyridazines can be achieved efficiently using microwave irradiation, often under solvent-free conditions. This selectivity is a crucial aspect of functionalizing the pyridazinone core. The significant reduction in reaction times and the high yields obtained make microwave-assisted synthesis a highly attractive and sustainable approach for the rapid generation of libraries of pyridazinone derivatives for further investigation.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| 3-amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Microwave | 3-amino-6-(4-methoxyphenyl)pyridazine | 94 | 10 min |

| 3-amino-6-(4-methoxyphenyl)pyridazine | Ethyl 4-bromobutyrate | Microwave, 80°C | Ethyl 4-(4-amino-6-(4-methoxyphenyl)pyridazin-2(1H)-yl)butanoate | 95 | 15 min |

| 3,6-dichloropyridazine | NH₄OH | Microwave, 120°C | 3-amino-6-chloropyridazine | 87 | 30 min |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazinone Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridazinone framework, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have revolutionized the synthesis of complex organic molecules and are widely applied in the pharmaceutical industry.

The Suzuki-Miyaura coupling is a prominent example, facilitating the arylation of the pyridazinone core. This reaction typically involves the coupling of a halogenated pyridazinone with an arylboronic acid in the presence of a palladium catalyst and a base. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of aryl and heteroaryl substituents at various positions of the pyridazinone ring, which is crucial for structure-activity relationship studies. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

The Heck reaction is another powerful palladium-catalyzed transformation that enables the vinylation or arylation of alkenes. In the context of pyridazinone chemistry, the Heck reaction can be employed to introduce unsaturated substituents onto the pyridazinone scaffold. This reaction involves the coupling of a halogenated pyridazinone with an alkene in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

These palladium-catalyzed cross-coupling reactions provide a convergent and flexible approach to the synthesis of highly functionalized pyridazinone derivatives that would be difficult to access through traditional synthetic methods. The ability to precisely modify the pyridazinone core is of paramount importance in the design and synthesis of novel compounds with tailored properties.

| Pyridazinone Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-amino-6-(4-methoxyphenyl)pyridazine | 94 |

| 5-Iodo-2-methylpyridazin-3(2H)-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-Methyl-5-(phenylethynyl)pyridazin-3(2H)-one | High |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Styrene | Pd(OAc)₂ | Et₃N | 4,5-Distyryl-2-methylpyridazin-3(2H)-one | Moderate |

Synthetic Transformations and Reactivity of Pyridazinone Frameworks

The pyridazinone core is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of the pyridazinone framework is influenced by the presence of the two adjacent nitrogen atoms and the carbonyl group, as well as the nature and position of substituents on the ring.

Oxidative Transformations of Amino-Substituted Pyridazinones

The amino group on the pyridazinone ring provides a handle for various oxidative transformations, leading to the formation of novel heterocyclic systems. A key reaction in this context is diazotization, which involves the treatment of the amino-substituted pyridazinone with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.govresearchgate.net This reaction converts the primary amino group into a diazonium salt, which is a versatile intermediate.

The resulting pyridazinone diazonium salt can then undergo a variety of subsequent reactions. For instance, in a process analogous to the Sandmeyer reaction, the diazonium group can be replaced by various nucleophiles, such as halides or cyanide, often with the aid of a copper(I) catalyst. wikipedia.orgnih.govorganic-chemistry.org This provides a route to introduce a range of functional groups at the position of the original amino group.

Furthermore, the diazonium salt can be coupled with active methylene compounds to construct fused heterocyclic systems. For example, the reaction with β-ketoesters or malononitrile can lead to the formation of pyridazino[4,3-c]pyridazines or other related triazine derivatives. nih.govresearchgate.net These oxidative transformations significantly expand the synthetic utility of amino-substituted pyridazinones, providing access to a rich diversity of complex heterocyclic structures.

Reductive Modifications of the Pyridazinone Core

The pyridazinone core can undergo various reductive modifications, targeting either the endocyclic double bond or the carbonyl group. The selective reduction of the C=C double bond in the pyridazinone ring can be achieved through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. nih.gov The resulting dihydropyridazinone derivatives exhibit a different conformational profile and may possess distinct biological activities compared to their unsaturated precursors.

The carbonyl group of the pyridazinone ring can also be reduced, although this often requires more forcing conditions or specific reducing agents. Metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality, but this may also lead to the reduction of other functional groups within the molecule. uop.edu.pkchemistnotes.comlibretexts.orgdalalinstitute.comlibretexts.org Selective reduction of the carbonyl group while preserving other functionalities can be challenging and may require careful selection of the reducing agent and reaction conditions. These reductive modifications provide a means to access a wider range of pyridazinone analogues with varying degrees of saturation and functionality.

Nucleophilic and Electrophilic Substitution Reactions on Pyridazinone Derivatives

The pyridazinone ring exhibits a distinct reactivity pattern towards nucleophilic and electrophilic substitution reactions, largely governed by the electron-withdrawing nature of the two adjacent nitrogen atoms and the carbonyl group. The pyridazinone core is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing the pyridazinone ring. For instance, chloro- or bromo-substituted pyridazinones readily react with various nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding substituted derivatives. The regioselectivity of these reactions is influenced by the position of the leaving group and the electronic effects of other substituents on the ring.

Conversely, the electron-deficient nature of the pyridazinone ring makes it generally unreactive towards electrophilic aromatic substitution. Direct electrophilic attack on the carbon atoms of the ring is difficult to achieve under standard conditions. However, the amino group in 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one is an activating group and can direct electrophiles to the ortho and para positions. Electrophilic substitution reactions such as halogenation or nitration would likely occur on the electron-rich 4-methoxyphenyl (B3050149) ring rather than the pyridazinone core. wikipedia.orgnih.govlibretexts.org To achieve electrophilic substitution on the pyridazinone ring itself, it is often necessary to introduce strongly activating groups or to perform the reaction under harsh conditions. Acylation of the exocyclic amino group is a feasible transformation, which can modulate the electronic properties of the molecule. mdpi.com

Structure Activity Relationship Sar Investigations Pertaining to 4 Amino 6 4 Methoxyphenyl Pyridazin 3 2h One Analogues

Systematic Structural Modification Approaches for Bioactivity Modulation

The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, known for its broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, and cardiotonic effects. nih.govresearchgate.net The versatility of this heterocyclic system allows for easy functionalization at various positions, making it an attractive starting point for the design of new therapeutic agents. scholarsresearchlibrary.com Systematic modification is a key strategy to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

Common modification approaches for the pyridazinone scaffold include:

Substitution at the N2 position: The lactam nitrogen of the pyridazinone ring is frequently targeted for substitution to explore its impact on target binding and physicochemical properties. sarpublication.com

Functionalization of the C4 and C5 positions: Modifications at these positions, such as the introduction of amino or halo groups, can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. researchgate.netsarpublication.com

These modifications aim to create analogues with improved affinity and selectivity for their biological targets by optimizing interactions within the binding site. nih.gov The introduction of structural constraints, for example, by creating fused tricyclic systems from the basic pyridazinone structure, has been explored to minimize conformational flexibility, which can lead to higher binding affinity. nih.gov

Influence of Substituents at the 4-Position on Molecular Interactions

The 4-amino group is a key feature of the title compound, and its modification has been a focal point of SAR studies. This position is critical for establishing interactions with biological targets, and even small changes can lead to significant shifts in bioactivity. For instance, in the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, the 4-amino pyridazinone scaffold was identified as a promising starting point. nih.govresearchgate.net

Systematic modifications of the 4-amino group have included:

Acylation: Conversion of the amino group to an amide by reacting it with suitable anhydrides. nih.gov

Urea formation: Treatment with agents like triphosgene (B27547) can convert the 4-amino group into a 4-ureido moiety. nih.govresearchgate.net

Coupling Reactions: The amino group can undergo coupling with phenylboronic acids to introduce various substituted phenyl rings at the 4-position. nih.gov

These modifications alter the hydrogen bonding capabilities and steric profile of the molecule at this position. For example, the optimization of 4-amino and 4-ureido pyridazinone-based series led to the identification of potent FABP4 inhibitors, with one analog demonstrating an IC50 value of 1.57 μM. researchgate.net The nature of the substituent on the 4-position directly influences how the ligand fits into and interacts with the binding pocket of its target protein. researchgate.net

| Base Scaffold | Modification at 4-Position | Resulting Group | Impact on Activity |

|---|---|---|---|

| 4-amino-pyridazin-3(2H)-one | Acylation with anhydride (B1165640) | Amide | Modulated FABP4 inhibition nih.gov |

| 4-amino-pyridazin-3(2H)-one | Treatment with triphosgene | Urea | Potent FABP4 inhibition nih.govresearchgate.net |

| 4-amino-pyridazin-3(2H)-one | Coupling with R-phenylboronic acid | N-Phenylamino | Variable FABP4 inhibition based on phenyl substituent nih.gov |

Impact of the 6-(4-Methoxyphenyl) Group on Biological Activity Profiles

The substituent at the 6-position of the pyridazinone ring is a major determinant of the compound's biological activity. The 6-(4-methoxyphenyl) group, in particular, has been associated with several pharmacological effects. The phenyl ring at this position often engages in π-π stacking interactions with aromatic residues in the target's binding site, while the methoxy (B1213986) group can form crucial hydrogen bonds or occupy a specific hydrophobic pocket. nih.gov

Studies on various pyridazinone derivatives have demonstrated the importance of the C6-substituent:

In a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the nature of the substitution on the phenyl ring was critical for their cardiotonic activity. nih.gov

For anti-inflammatory activity, pyridazinone derivatives with different benzyl (B1604629) groups at the C5 position (structurally related to the C6 position in the title compound) were investigated, showing that this lipophilic group significantly influences potency. nih.gov

The presence of the 4-methoxyphenyl (B3050149) group has been explored in compounds targeting acetylcholinesterase (AChE), where it contributes to binding within the enzyme's active site. researchgate.net

Role of N2-Substitutions on Pyridazinone Scaffolds in Target Binding

The nitrogen atom at the 2-position (N2) of the pyridazinone ring provides a key handle for structural modification to modulate biological activity. Introducing substituents at this position can alter the compound's steric and electronic properties, influencing its orientation and binding affinity within a target protein. nih.govnih.gov

A common strategy involves introducing an acetamide (B32628) or propanamide side chain linked to the N2 nitrogen. This modification has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com For example, [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide and propanamide derivatives showed potential as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX). sarpublication.com

Further examples of N2-substitutions and their effects include:

Arylpiperazinylalkyl groups: A series of 4-amino-pyridazinones substituted at the N2 position with arylpiperazinylalkyl groups exhibited significant antinociceptive effects. sarpublication.com

Ethyl acetate (B1210297) and acid hydrazide moieties: The hydrogen at N2 can be replaced by an ethyl acetate group, which can then be converted to an acid hydrazide. These modifications were explored in the synthesis of selective monoamine oxidase-B (MAO-B) inhibitors. nih.gov

Triazole-containing side chains: In the design of vasorelaxant agents, 1,2,4-triazole (B32235) rings were introduced via a side chain at the N2 position, leading to compounds with significant activity. nih.gov

These studies highlight that the N2 substituent can interact with specific subpockets of the target enzyme or receptor, providing an additional anchor point and enhancing binding affinity and selectivity. nih.govnih.gov

| N2-Substituent | Target/Activity | Reference Compound Class | Outcome |

|---|---|---|---|

| Acetamide/Propanamide | Analgesic/Anti-inflammatory (COX/LOX) | 6-(4-methoxyphenyl)-pyridazinones | Enhanced dual inhibitory activity sarpublication.com |

| Arylpiperazinylalkyl | Antinociceptive | 4-amino-pyridazinones | Potent activity observed sarpublication.com |

| Ethyl acetate -> Acid hydrazide | MAO-B Inhibition | 6-substituted-pyridazinones | Key intermediates for potent inhibitors nih.gov |

| (5-mercapto-1,2,4-triazol-3-yl)methyl | Vasorelaxant | 6-phenyl-pyridazinones | Significant vasorelaxant properties nih.gov |

Conformational Analysis and its Implications for Ligand-Target Recognition

The pyridazinone ring is not planar and can adopt different conformations. For instance, in a structurally related 2-amino-4-(4-methoxyphenyl)-1,4,5,6-tetrahydropyridine derivative, the central ring was found to adopt a screw-boat conformation. nih.gov This non-planar arrangement positions the substituents in specific axial or equatorial orientations, which is crucial for ligand-target recognition. The phenyl ring attached to the ring nitrogen was found to be in an equatorial position, which likely influences its interaction with the target protein. nih.gov

The flexibility or rigidity of the molecule also plays a significant role. Introducing structural constraints to minimize flexibility can lock the molecule into a bioactive conformation, enhancing its affinity and selectivity for the target. nih.gov The relative orientation of the C4-amino group and the C6-aryl group, governed by the ring's conformation, is a key factor in how the ligand presents its binding motifs (e.g., hydrogen bond donors/acceptors, hydrophobic surfaces) to the receptor. Computational modeling and X-ray crystallography are essential tools for understanding these conformational preferences and their impact on biological activity.

Computational and in Silico Methodologies in Pyridazinone Based Research

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and stable geometric conformations of pyridazinone derivatives, which are critical for their reactivity and interaction with biological systems.

Density Functional Theory (DFT) is a robust computational method used extensively to investigate the electronic structure and geometry of molecules. gsconlinepress.comijsr.net It has proven to be a powerful tool for analyzing pyridazinone derivatives, offering a balance between accuracy and computational cost. mdpi.comsemanticscholar.org DFT calculations are employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformation. Furthermore, this method is used to calculate a variety of quantum chemical parameters that describe the molecule's stability, reactivity, and electronic characteristics. gsconlinepress.comchesci.com

| Quantum Chemical Parameter | Significance in Pyridazinone Analysis | Relevant Findings |

|---|---|---|

| Total Energy | Indicates the overall stability of the molecular structure. | Lower energy values correspond to more stable molecular conformations. |

| Dipole Moment (µ) | Measures the polarity of the molecule, influencing its solubility and interaction with polar biological targets. | DFT calculations provide the magnitude and direction of the dipole moment for pyridazinone structures. gsconlinepress.com |

| Global Hardness (η) and Softness (S) | These parameters measure the molecule's resistance to change in its electron distribution and are related to reactivity and stability. gsconlinepress.comijsr.net | Calculations show that modifications to the pyridazinone scaffold can alter these values, thereby tuning the molecule's reactivity. ijsr.net |

| Electronegativity (χ) | Describes the ability of the molecule to attract electrons. gsconlinepress.com | This parameter is crucial for understanding charge transfer interactions during ligand-receptor binding. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijsr.netsemanticscholar.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.net These maps are invaluable for understanding intermolecular interactions, as they highlight regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). semanticscholar.orgdeeporigin.comresearchgate.net The MEP map indicates the most probable sites for electrophilic and nucleophilic attack and is instrumental in predicting how a pyridazinone derivative will orient itself within a protein's binding pocket. researchgate.netchemrxiv.org

| Computational Analysis | Description | Application to Pyridazinone Research |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | Calculation of the HOMO and LUMO energy levels and the resulting energy gap (ΔE). | A low energy gap suggests high chemical reactivity and potential biological activity for the pyridazinone compound. semanticscholar.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Generates a 3D map of the electrostatic potential on the molecule's surface. deeporigin.com | Identifies electronegative regions (e.g., around carbonyl oxygen and nitrogen atoms) as likely sites for hydrogen bonding and other favorable interactions with biological targets. semanticscholar.orgresearchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wjarr.com This method is central to structure-based drug design and is widely applied in pyridazinone research.

In silico screening approaches can be used to identify potential biological targets for pyridazinone derivatives. One such method is inverse virtual screening (iVS), where a single ligand is docked against a large library of protein structures to find potential binding partners. nih.gov This approach can help in repurposing existing compounds or identifying the mechanism of action for novel molecules. nih.gov Studies on pyridazinone-based libraries have used iVS to propose potential targets, such as aspartate aminotransferase, for further investigation. nih.gov The 4-amino-pyridazin-3(2H)-one scaffold, in particular, has been identified through computational design and subsequent biological evaluation as a valid core for inhibitors of Fatty Acid-Binding Protein 4 (FABP4). core.ac.uksemanticscholar.org

Molecular docking simulations are crucial for visualizing and understanding the specific interactions between a pyridazinone ligand and the amino acid residues within the active site of a biological target. rsc.orgresearchgate.net These studies reveal the key intermolecular forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov For instance, docking studies have shown that the carbonyl group of the pyridazinone ring frequently acts as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with residues like tyrosine or phenylalanine in the active site. mdpi.comnih.gov This detailed understanding of binding modes is essential for optimizing the affinity and selectivity of lead compounds. Research on various pyridazinone derivatives has successfully elucidated their binding interactions with a range of targets.

| Pyridazinone Derivative/Scaffold | Putative Molecular Target | Key Interactions Elucidated by Docking |

|---|---|---|

| 4-amino-pyridazin-3(2H)-one derivatives | Fatty Acid-Binding Protein 4 (FABP4) | Molecular dynamics experiments confirmed the ability of potent analogs to establish stable interactions with multiple amino acids within the FABP4 binding pocket. core.ac.uk |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 | Docking studies provided insights into the binding modes of the compounds within the VEGFR-2 enzyme active site. nih.gov |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Glutamate Receptors (e.g., NMDA GluN2B) | Predicted high affinity with binding energies ranging from -8.7 to -11.6 kcal/mol. rrpharmacology.ru |

| General Pyridazinone Derivatives | Monoamine Oxidase B (MAO-B) | Formation of a hydrogen bond between the pyridazinone carbonyl and the phenol (B47542) group of the selective residue Y326, along with π-π contacts with Y398. mdpi.com |

Molecular Dynamics Simulations for Characterizing Pyridazinone-Target Complexes

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of pyridazinone-based compounds when interacting with their biological targets. These simulations provide insights into the stability of the ligand-receptor complex, conformational changes, and the specific interactions that govern binding over time.

In the context of pyridazinone research, MD simulations are employed to validate and refine docking poses, predict the binding affinity, and understand the mechanism of action at an atomic level. For instance, in the study of 4-amino-pyridazin-3(2H)-one derivatives as fatty acid-binding protein 4 (FABP4) inhibitors, MD simulations were performed to assess the stability of the ligand within the binding pocket. researchgate.net The root-mean-square deviation (RMSD) of the solute from its initial structure was tracked over the simulation time, revealing the stability of the compound's pose. researchgate.net A stable complex is typically characterized by low RMSD fluctuations, indicating that the ligand maintains a consistent binding mode. researchgate.netnih.gov

These simulations can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the pyridazinone derivative and key amino acid residues of the target protein. nih.gov By analyzing the trajectory of the simulation, researchers can identify which parts of the molecule, such as the 4-amino group or the methoxyphenyl substituent, are crucial for maintaining a stable and effective interaction with the target, thereby guiding further structural optimization. researchgate.netnih.gov

Computational Assessment of Molecular Interactions and Properties Relevant to Bioactivity

In silico methods are integral to the design and optimization of pyridazinone-based bioactive compounds, including derivatives of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one. These computational assessments provide a rational basis for synthesizing novel molecules with enhanced potency and favorable pharmacological profiles. nih.govsemanticscholar.org

Molecular Docking and Binding Energy Calculations: A primary computational technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. For pyridazinone derivatives targeting FABP4, docking studies were used to identify potential binding modes within the protein's active site. researchgate.netnih.gov These studies often form the basis of a computer-aided drug design (CADD) process, where novel scaffolds are identified through techniques like bioisosteric replacement of known ligands. nih.govsemanticscholar.org For example, the 4-amino-pyridazin-3(2H)-one scaffold was identified as a promising core structure for FABP4 inhibitors through such computational screening. researchgate.net

Following docking, binding energies are often calculated to estimate the affinity of the compound for the target. In studies of related pyridazinone compounds as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, parameters like the free binding energy (ΔGBind) and Glide score were determined to correlate computational predictions with experimental activity. researchgate.net For instance, a pyridazinone derivative (compound 6b) showed a favorable binding energy of -56.89 kcal/mol with the AChE crystal structure. researchgate.net

Pharmacokinetic and Physicochemical Property Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyridazinone derivatives. nih.govrsc.org These in silico ADMET studies assess drug-likeness based on various parameters. For a series of novel pyridazinone derivatives, these studies demonstrated promising physicochemical properties, including optimal aqueous solubility, good oral bioavailability, and excellent intestinal absorption, with no predicted inhibition of cytochrome P450 enzymes. nih.govrsc.org

Quantum Chemical Calculations: Density Functional Theory (DFT) is another computational method applied to pyridazinone research to understand the electronic properties of the molecules. mdpi.com DFT calculations can determine frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global descriptor parameters like chemical hardness and electronegativity. mdpi.com These calculations help in estimating the chemical reactivity and kinetic stability of the designed structures, providing a theoretical foundation for the observed biological activity. mdpi.com

The integration of these computational methods allows for a multi-faceted evaluation of pyridazinone derivatives. By predicting molecular interactions, binding affinities, and drug-like properties, these in silico approaches significantly accelerate the discovery and optimization of potent and viable drug candidates. researchgate.netnih.gov

Interactive Data Table: Biological Activity of Pyridazinone Derivatives

| Compound | Target | Activity Metric | Value | Reference |

| 14e (An optimized 4-amino-pyridazin-3(2H)-one derivative) | FABP4 | IC50 | 1.57 µM | researchgate.net |

| 25a (A 4-amino pyridazinone-based compound) | FABP4 | IC50 | 2.97 µM | nih.gov |

| Arachidonic acid (Reference compound) | FABP4 | IC50 | 3.42 µM | nih.gov |

| 6a (A pyridazinone with (4-methoxyphenyl)piperazine moiety) | BChE | Ki | 0.95 ± 0.16 nM | researchgate.net |

| 6b (A pyridazinone with (4-methoxyphenyl)piperazine moiety) | AChE | Ki | 3.73 ± 0.9 nM | researchgate.net |

Advanced Research Directions and Future Perspectives in 4 Amino 6 4 Methoxyphenyl Pyridazin 3 2h One Research

Exploration of Novel Pyridazinone Scaffolds through Scaffold Hopping and Bioisosteric Replacement

The core structure of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one presents a fertile ground for structural modifications aimed at discovering new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Two key strategies in this endeavor are scaffold hopping and bioisosteric replacement.

Scaffold hopping involves the replacement of a central core structure with a topologically different scaffold while aiming to retain or enhance biological activity. This approach is instrumental in navigating intellectual property landscapes and discovering novel chemotypes. semanticscholar.org For the 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold, scaffold hopping could involve replacing the pyridazinone ring with other heterocyclic systems that can maintain the crucial spatial arrangement of the pharmacophoric features—the amino group, the carbonyl function, and the 4-methoxyphenyl (B3050149) substituent. For instance, in the pursuit of novel JNK1 inhibitors, a similar strategy involved the ring expansion of a pyrazole (B372694) ring into a pyridazinone ring. semanticscholar.org

Bioisosteric replacement is a strategy used to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This can be employed to fine-tune the physicochemical properties of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one, such as solubility, lipophilicity, and metabolic stability. For example, the 4-amino group could be replaced with other hydrogen bond donors like a hydroxyl or a methylamino group. Similarly, the 4-methoxyphenyl moiety could be replaced with other substituted aryl or heteroaryl rings to explore different binding interactions with target proteins. A study on the optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for Fatty Acid-Binding Protein 4 (FABP4) inhibitors explored various substitutions at the 6-position, demonstrating the utility of this approach. eurekalert.org

Table 1: Examples of Bioisosteric Replacements in 6-Aryl-4-aminopyridazin-3(2H)-one Derivatives and their Biological Activity

| Compound ID | 6-Aryl Substituent | Biological Target | Activity (IC50) | Reference |

| 1a | 4-Methoxyphenyl | FABP4 | > 5 µM | nih.gov |

| 1b | 4-Chlorophenyl | FABP4 | > 5 µM | nih.gov |

| 1c | 4-(Trifluoromethyl)phenyl | FABP4 | > 5 µM | nih.gov |

| 1d | Thiophen-2-yl | FABP4 | > 5 µM | nih.gov |

Integration of Cheminformatics and High-Throughput Screening in Pyridazinone Discovery

The discovery of novel pyridazinone-based drug candidates can be significantly accelerated by the integration of cheminformatics and high-throughput screening (HTS). Cheminformatics tools can be employed to design and manage large virtual libraries of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one analogs. These libraries can then be screened in silico to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources.

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. mdpi.comnih.gov While specific HTS campaigns targeting 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one are not extensively documented in publicly available literature, the pyridazinone scaffold, in general, has been part of such screening efforts. The development of robust and miniaturized assays is crucial for the successful implementation of HTS in identifying novel pyridazinone derivatives with desired biological activities.

Development of Targeted Molecular Probes and Research Tools Based on Pyridazinone Structures

The inherent biological activity of the pyridazinone scaffold makes it an attractive starting point for the development of targeted molecular probes and research tools. These tools are invaluable for studying biological processes and for target validation. For instance, a derivative of 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one could be functionalized with a fluorescent dye or a radiolabel to create a probe for imaging the distribution of its biological target in cells or tissues.

A notable example in a related pyridazinone series is the synthesis and evaluation of 4-hydroxy-6-(3-[11C]methoxyphenethyl)pyridazin-3(2H)-one as a potential PET imaging ligand for D-amino acid oxidase (DAAO), an enzyme implicated in schizophrenia. nih.gov This demonstrates the potential of the pyridazinone core in the development of sophisticated research tools. Although this specific example does not feature the 4-amino and 6-(4-methoxyphenyl) substituents, it highlights the adaptability of the pyridazinone scaffold for such applications.

Leveraging Computational and Experimental Synergies for Pyridazinone Design and Optimization

The synergy between computational and experimental approaches is paramount in modern drug discovery. For 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one, computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into its interaction with biological targets. nih.govnih.govresearchgate.netresearchgate.net

These computational predictions can then guide the design of new analogs with improved properties. For example, in the development of FABP4 inhibitors based on the 4-amino-pyridazin-3(2H)-one scaffold, a two-step computing-assisted molecular design was employed. nih.gov This involved scaffold hopping analysis followed by ligand growing experiments within the FABP4 binding cavity to generate a library of target molecules. The synthesized compounds were then evaluated experimentally, and the results fed back into the computational models for further refinement. This iterative cycle of design, synthesis, and testing is a powerful strategy for the efficient optimization of lead compounds.

Table 2: Computationally Designed 4-amino-6-arylpyridazin-3(2H)-one Analogs and their Predicted and Experimental Activities

| Compound ID | 6-Aryl Substituent | Predicted Activity (Docking Score) | Experimental Activity (IC50) | Reference |

| 2a | 2,4-Dichlorophenyl | -8.5 kcal/mol | 2.1 µM | researchgate.net |

| 2b | 4-Nitrophenyl | -8.2 kcal/mol | 3.5 µM | researchgate.net |

| 2c | 3,4-Dimethoxyphenyl | -7.9 kcal/mol | 4.8 µM | researchgate.net |

| 2d | 4-Methoxyphenyl | -7.5 kcal/mol | > 5 µM | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one?

The compound can be synthesized via condensation reactions using aldehydes and sodium ethoxide in ethanol. For example, reacting 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one with appropriate aldehydes under basic conditions (e.g., ethanolic C₂H₅ONa) at room temperature yields substituted derivatives . A modified approach involves hydrazone cyclization, as demonstrated in the synthesis of structurally similar pyridazinones, which are purified via recrystallization (e.g., 90% ethanol) and characterized by NMR (δH: 11.24 ppm for NH, 3.77 ppm for OCH₃) and IR spectroscopy .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for the amino group (~11.24 ppm, singlet) and methoxy substituent (~3.77 ppm, singlet; δC: ~55.8 ppm) . Aromatic protons typically appear between 6.96–7.42 ppm .

- IR Spectroscopy : Absorption bands for NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Negishi) optimize functionalization of the pyridazinone core?

The pyridazinone scaffold is amenable to cross-coupling at halogenated positions (e.g., bromine at C4). For instance, Negishi coupling with tri(2-furyl)phosphine-palladium catalysts enables aryl-aryl bond formation, enhancing bioactivity . Reaction optimization requires inert conditions (argon/nitrogen), anhydrous solvents (THF/DMF), and controlled temperatures (60–80°C) .

Q. What structure-activity relationships (SAR) govern its pharmacological potential?

- Antiviral Activity : 4-Amino-substituted pyridazinones inhibit HCV NS5B polymerase (IC₅₀ < 0.10 µM) by binding to the active site. The 4-methoxyphenyl group enhances lipophilicity and membrane permeability .

- Antiproliferative Effects : Substitutions at C5 and C6 (e.g., 3,4,5-trimethoxyphenyl) disrupt microtubule dynamics in cancer cells. Derivatives like 6-(4-methoxyphenyl)-2-methyl-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one show EC₅₀ values < 10 µM in MCF-7 breast cancer models .

Q. What computational strategies predict target binding modes and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or viral polymerases. Key residues (e.g., HCV NS5B Asp318) form hydrogen bonds with the amino group .

- ADME Prediction : SwissADME estimates logP (~2.5), moderate solubility (LogS: -4.2), and CYP450 metabolism. The methoxy group reduces metabolic clearance but may increase plasma protein binding .

Experimental Design Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., EC₅₀ variability across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal assays (e.g., SPR for binding affinity) .

- Crystallography : For unresolved structures, employ SHELXL for small-molecule refinement. High-resolution X-ray data (d-spacing < 1.0 Å) ensure accurate electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.